Berzosertib (Berzosertib) is a potent and selective inhibitor of the ataxia telangiectasia and Rad3-related protein (ATR) kinase. [, ] ATR kinase is a crucial regulator of the DNA damage response (DDR) network, which is essential for DNA repair in both healthy and cancerous cells. [, , , , ]
In scientific research, Berzosertib is primarily used to investigate the role of ATR kinase in various cellular processes, particularly the DDR. [, , , ] It is also utilized to explore its potential as a therapeutic target in cancer treatment, often in combination with other therapies like chemotherapy and radiotherapy. [, , , , , , , , , , , , , , , , , , , ]
VE-822, also known as Berzosertib, is a potent inhibitor of the ataxia telangiectasia and Rad3-related protein kinase. It has garnered attention in cancer research due to its ability to sensitize tumor cells to various forms of chemotherapy and radiation therapy. The compound is classified as a small molecule drug and is primarily investigated for its role in targeting DNA damage response pathways, particularly in cancer cells exhibiting deficiencies in DNA repair mechanisms.
VE-822 was developed as a close analog of VE-821, with enhanced potency against the ataxia telangiectasia and Rad3-related protein kinase. It is classified under the broader category of DNA damage response inhibitors. The compound has been extensively studied for its effects on various cancer types, particularly pancreatic ductal adenocarcinoma and esophageal squamous cell carcinoma, where it shows promise in overcoming chemoresistance associated with DNA repair deficiencies .
VE-822 has a molecular formula of C₁₃H₁₅N₃O₄S and a molecular weight of 301.34 g/mol. The structure features a sulfonamide group, which is critical for its interaction with the target kinase. The three-dimensional conformation of VE-822 allows it to effectively bind to the active site of the ataxia telangiectasia and Rad3-related protein kinase, inhibiting its activity.
VE-822 primarily acts through competitive inhibition of the ataxia telangiectasia and Rad3-related protein kinase. This inhibition disrupts the signaling pathways responsible for DNA damage repair, leading to increased sensitivity of cancer cells to DNA-damaging agents such as cisplatin and radiation therapy.
In vitro studies have demonstrated that VE-822 can significantly decrease cell viability in cancer cell lines exposed to chemotherapeutic agents by enhancing DNA damage accumulation . The compound has also been shown to alter cell cycle progression by inducing G1 phase arrest and promoting apoptosis in various cancer models .
VE-822 inhibits the activation of the ataxia telangiectasia and Rad3-related protein kinase, which plays a critical role in the cellular response to DNA damage. By blocking this pathway, VE-822 prevents cancer cells from effectively repairing DNA lesions induced by chemotherapy or radiation.
This mechanism leads to:
VE-822 is primarily utilized in cancer research, particularly for:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3